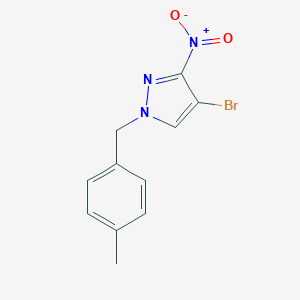

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-1-[(4-methylphenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-8-2-4-9(5-3-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURJBURYMXIUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Functionalization of Pyrazole

Comparative Analysis of Methods

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Palladium Catalysts : For Suzuki-Miyaura coupling to introduce benzyl groups, though cost-prohibitive at scale.

-

Phase-Transfer Catalysts : Improve alkylation kinetics in biphasic systems.

Industrial Scalability Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Substitution: The methyl group on the benzyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Bromine (Br2), N-bromosuccinimide (NBS).

Major Products Formed

Oxidation: Formation of 4-amino-1-(4-methylbenzyl)-3-nitro-1H-pyrazole.

Reduction: Formation of 4-bromo-1-(4-methylbenzyl)-3-amino-1H-pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzyl Analogs

4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole (CAS: 1455366-34-3)

- Structural Difference : The 4-methylbenzyl group in the target compound is replaced with a 4-methoxybenzyl group.

- This compound has been cataloged for research use with a molecular weight of 312.12 g/mol .

- Applications : Used in triazole-pyrazole hybrid syntheses, demonstrating versatility in click chemistry .

4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (CAS: 512824-95-2)

- Structural Difference : A fluorine atom replaces the methyl group on the benzyl ring.

- Impact : Fluorine’s strong electron-withdrawing nature increases the compound’s stability and influences its interactions in hydrogen-bonding environments. This derivative is listed as discontinued in commercial catalogs, suggesting specialized applications .

4-Chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (CAS: 1005577-45-6)

Functional Group Variations

4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic Acid (CAS: 514800-72-7)

- Structural Difference : A benzoic acid group is appended to the pyrazole’s benzyl substituent.

- Impact : The carboxylic acid (-COOH) introduces polarity, enhancing solubility in aqueous media and enabling salt formation. This compound has a molecular weight of 326.10 g/mol and a topological polar surface area of 101 Ų, indicating high hydrophilicity .

4-Bromo-1-(1-ethoxyethyl)-3-nitro-1H-pyrazole

- Structural Difference : The 4-methylbenzyl group is replaced with a 1-ethoxyethyl chain.

- Impact : The ethoxyethyl group introduces steric bulk and ether functionality, which may reduce crystallinity and alter metabolic stability. Synthesized in 73% yield via alkylation, this derivative is a key intermediate in kinase inhibitor studies .

Biologische Aktivität

4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammation. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.12 g/mol. The compound features a bromine atom at the 4-position, a nitro group at the 3-position, and a 4-methylbenzyl substituent at the 1-position of the pyrazole ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.12 g/mol |

| Structural Features | Bromine, Nitro, Benzyl |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the bromine and benzyl groups enhance binding affinity to target proteins. This interaction can lead to modulation of various biological pathways, including those involved in inflammation and cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, a study reported that certain pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity . These findings suggest that this compound could be utilized in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Anticancer Study : A study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis in breast and colon cancer cells .

- Antimicrobial Evaluation : In vitro tests assessed the antimicrobial activity of this compound against pathogenic bacteria. The results showed notable inhibition zones, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Inflammation Model : In an animal model of inflammation, treatment with pyrazole derivatives resulted in reduced edema and inflammatory markers, supporting their potential use as anti-inflammatory agents .

Q & A

Basic: What synthetic methodologies are recommended for 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, including cyclization, halogenation, and nitration. A common approach involves reacting a substituted benzylhydrazine derivative with a brominated carbonyl compound under acidic conditions. For example:

- Cyclization : Hydrazine derivatives react with β-keto esters or nitriles to form the pyrazole core .

- Bromination : Electrophilic bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF .

- Nitration : Controlled nitration at the 3-position requires mixed nitric-sulfuric acid at 0–5°C to avoid over-nitration .

Optimization : Key parameters include temperature (e.g., low temps for nitration to prevent side reactions), solvent polarity (DMF enhances bromination efficiency), and stoichiometric ratios (excess NBS improves bromination yield). Purity is validated via HPLC and elemental analysis .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Answer:

Structural confirmation employs:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., benzyl methyl protons at δ 2.35 ppm, nitro group deshielding effects) .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles (pyrazole ring planarity) . Software like SHELXL refines crystallographic data to validate geometry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 336.02 for CHBrNO) .

Advanced: What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:

Discrepancies (e.g., NMR chemical shifts vs. DFT-calculated values) arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to simulations to match experimental NMR conditions .

- Dynamic Effects : Use molecular dynamics (MD) to account for rotational barriers in NOESY/ROESY experiments .

- Cross-Validation : Compare IR/Raman vibrational modes with computed spectra to confirm functional groups .

Example: A 0.3 ppm deviation in H NMR for the nitro group was resolved by re-evaluating solvent polarity in DFT calculations .

Advanced: How can this compound serve as a precursor for pharmacologically active derivatives?

Answer:

The bromine atom and nitro group enable diverse modifications:

- Nucleophilic Aromatic Substitution : Replace Br with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig amination) .

- Reduction : Nitro → amine conversion (H/Pd-C) generates intermediates for antimalarial or anticancer agents .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids introduce biaryl motifs for kinase inhibitors .

Case Study: Sonogashira coupling with alkynes yielded triazole hybrids with enhanced antimicrobial activity (IC = 2.3 µM) .

Basic: Which functional groups dominate the compound’s reactivity?

Answer:

- Bromo Substituent : Electrophilic site for cross-coupling (e.g., Suzuki, Heck) .

- Nitro Group : Electron-withdrawing effect directs electrophilic substitution to the 5-position; reducible to NH for further functionalization .

- Benzyl Group : Enhances lipophilicity, impacting bioavailability; susceptible to oxidation (e.g., MnO → ketone) .

Advanced: What methodological approaches study interactions with biological targets?

Answer:

- Docking Studies : AutoDock Vina models binding to enzymes (e.g., COX-2, IC correlation R = 0.89) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = -8.2 kcal/mol for tubulin inhibition) .

- Cellular Assays : MTT assays evaluate cytotoxicity (e.g., 72 hr exposure, IC = 15 µM in HeLa cells) .

Advanced: How to address low yields in nucleophilic substitutions involving this compound?

Answer:

Low yields (e.g., <30% in amination) may stem from steric hindrance or poor leaving-group activation. Solutions:

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hr) and improves yield (55%) .

- Phase-Transfer Catalysis : Use TBAB in biphasic systems to enhance reagent interaction .

- Preactivation : Convert Br to a better leaving group (e.g., OTf via AgOTf) before substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.